![molecular formula C16H31NO4 B14199883 Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate CAS No. 908859-27-8](/img/structure/B14199883.png)
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate is an organic compound with the molecular formula C16H31NO4. It consists of 31 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound features a secondary amine and ester functional groups, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate involves the reaction of 11-aminoundecanoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester and amine groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: Similar in structure but contains a sulfanyl group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of an undecanoate chain
Uniqueness
Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate is unique due to its long aliphatic chain and the presence of both ester and secondary amine groups, which provide distinct reactivity and versatility in various applications .
Properties
CAS No. |
908859-27-8 |
|---|---|
Molecular Formula |
C16H31NO4 |
Molecular Weight |
301.42 g/mol |
IUPAC Name |
methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate |
InChI |
InChI=1S/C16H31NO4/c1-3-21-16(19)14-17-13-11-9-7-5-4-6-8-10-12-15(18)20-2/h17H,3-14H2,1-2H3 |
InChI Key |
RHXNXWZAQYRKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


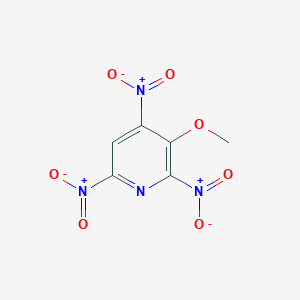

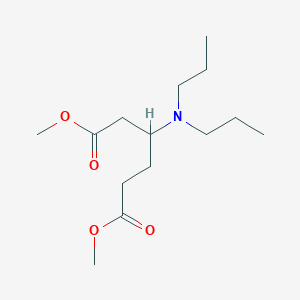
![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
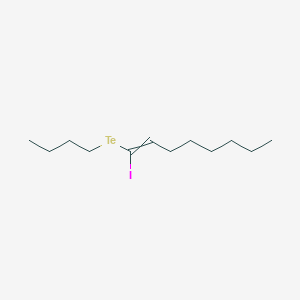
![1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene](/img/structure/B14199842.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
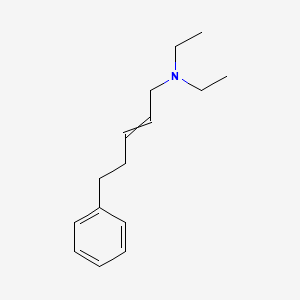
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

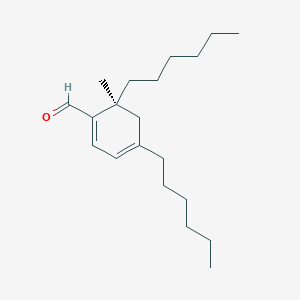
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
